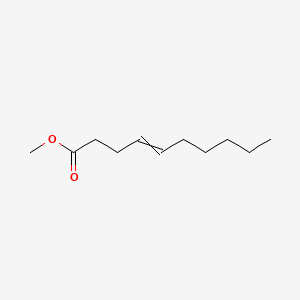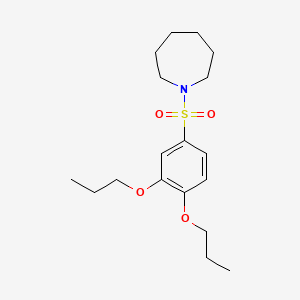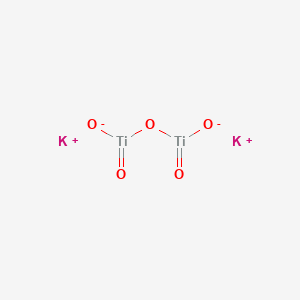
Palladium10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Palladium10” appears to refer to a form of palladium that is used in various applications. Palladium is a chemical element with the symbol Pd and atomic number 46 . It is a rare and lustrous silvery-white metal discovered in 1803 by William Hyde Wollaston . Palladium is part of the platinum group metals and is located in the center of the Periodic Table in the Iron – Cobalt – Nickel group . It is often used in catalytic converters, jewelry, dentistry, watchmaking, aircraft spark plugs, electrical contacts, and surgical instruments .
Synthesis Analysis
Palladium nanoparticles are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure . The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products . More environmentally friendly approaches for the synthesis of palladium nanoparticles have emerged, based on the use of the reducing ability of phytochemicals and other biomolecules to chemically reduce palladium ions and form nanoparticles .
Molecular Structure Analysis
Palladium has a face-centered cubic crystal structure . Its atomic radius is 0.138 nm . The linear formula for palladium is Pd . The molecular weight of palladium is 106.42 .
Chemical Reactions Analysis
Palladium is a key component in many catalysts . It is used in myriad catalytic processes, including the Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Palladium-catalyzed reactions are a class of highly successful reactions with applications in organic synthesis .
Physical And Chemical Properties Analysis
Palladium has a density of 12.02 g/cm³ at 20°C . Its melting point is 1554°C, and its boiling point is 2963°C . Palladium has a number of oxidation states: 0, +2, +3, +4, with the divalent state being the most common .
作用机制
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'Palladium10' involves the reduction of palladium(II) chloride with a reducing agent in the presence of a stabilizing agent.", "Starting Materials": [ "Palladium(II) chloride", "Reducing agent (e.g. sodium borohydride, hydrazine hydrate)", "Stabilizing agent (e.g. polyvinylpyrrolidone)" ], "Reaction": [ "Dissolve palladium(II) chloride in water to form a solution.", "Add the reducing agent slowly to the palladium(II) chloride solution while stirring.", "Add the stabilizing agent to the mixture and continue stirring for a period of time.", "Filter the resulting mixture to obtain the solid product, 'Palladium10'." ] } | |
CAS 编号 |
15128-18-4 |
分子式 |
C2H6O |
分子量 |
0 |
同义词 |
Palladium10 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





